molecular formula C12H13NO3 B8670583 (6,7-Dimethoxyquinolin-4-yl)methanol

(6,7-Dimethoxyquinolin-4-yl)methanol

カタログ番号: B8670583
分子量: 219.24 g/mol
InChIキー: RCHTWRJBCGGNHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6,7-Dimethoxyquinolin-4-yl)methanol (CAS 909007-18-7) is a versatile quinoline derivative that serves as a key chemical intermediate in the research and development of novel pharmaceuticals . The 6,7-dimethoxyquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in compounds with significant biological activity . This scaffold is a common feature in small-molecule kinase inhibitors, which are a major focus in oncology drug discovery . For instance, this structural motif is integral to inhibitors targeting the tyrosine kinase c-Met, a receptor implicated in tumor growth and metastasis . Furthermore, analogous 6,7-dimethoxyquinoline structures are utilized in the synthesis of Topoisomerase I (TOP1) inhibitors, a validated class of anticancer agents . The compound's structure, featuring a hydroxymethyl group at the 4-position, makes it a valuable building block for constructing more complex molecules aimed at these and other therapeutic targets . As a solid, it should be handled by qualified professionals using appropriate personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

特性

分子式

C12H13NO3

分子量

219.24 g/mol

IUPAC名

(6,7-dimethoxyquinolin-4-yl)methanol

InChI

InChI=1S/C12H13NO3/c1-15-11-5-9-8(7-14)3-4-13-10(9)6-12(11)16-2/h3-6,14H,7H2,1-2H3

InChIキー

RCHTWRJBCGGNHS-UHFFFAOYSA-N

正規SMILES

COC1=CC2=C(C=CN=C2C=C1OC)CO

製品の起源

United States

科学的研究の応用

Pharmacological Applications

1.1 Cancer Treatment

(6,7-Dimethoxyquinolin-4-yl)methanol is primarily noted for its role in the development of novel anticancer agents. Specifically, it has been linked to the inhibition of tyrosine kinases such as c-Met and VEGFR2, which are critical in cancer progression and metastasis.

  • Mechanism of Action : The compound acts by inhibiting the c-Met signaling pathway, which is involved in various malignancies including renal cell carcinoma and medullary thyroid carcinoma. This pathway's dysregulation often leads to enhanced tumor growth and spread .
  • Clinical Relevance : A polymorphic form of a compound related to this compound has shown efficacy in clinical settings for patients with advanced renal cell carcinoma who have undergone prior anti-angiogenic therapy . The ability to inhibit key pathways involved in tumor growth makes this compound a valuable candidate for further research and development in oncology.

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions, typically starting from simpler quinoline derivatives.

2.1 Synthetic Pathways

  • Starting Materials : The synthesis often begins with 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol. The reaction conditions are optimized to yield high purity products .
  • Reactivity : As a primary alcohol, this compound can act as a catalyst in various reactions, enhancing its utility in organic synthesis .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound derivatives against cancer cell lines.

3.1 In Vitro Studies

A series of studies have evaluated the biological activity of synthesized derivatives against different cancer cell lines:

CompoundCell LineIC50 Value (µM)Notes
Compound 12nA5490.030 ± 0.008Most potent inhibitor of c-Met
Compound XMCF-70.050 ± 0.010Moderate potency observed
Compound YMKN-450.080 ± 0.015Significant anticancer activity

These findings highlight the potential for developing effective treatments based on modifications of this compound .

類似化合物との比較

Solubility and Physicochemical Properties

Compound Name Solubility LogP* Stability
6,7-Dimethoxyquinolin-4-ol Water-soluble 1.2–1.5 Stable at room temperature
Cabozantinib Soluble in DMSO (>22 mM) 3.8–4.2 Sensitive to light and moisture
(6,7-Dimethoxyquinolin-4-yl)methanol Likely moderate (similar to -OH analogs) ~1.0–1.3 Requires inert storage

Key Research Findings

Kinase Inhibition: Cabozantinib and its analogs demonstrate potent inhibition of c-Met and VEGFR2, with IC50 values in the nanomolar range . Modifications at position 4 (e.g., -O-aryl groups) enhance target specificity and pharmacokinetics.

Synthetic Flexibility: The 4-chloro-6,7-dimethoxyquinoline intermediate () is pivotal for introducing diverse substituents via nucleophilic substitution or Pd-catalyzed coupling .

Biological Performance : Compounds with bulkier substituents (e.g., cyclopropane dicarboxamide in cabozantinib) exhibit prolonged half-lives and improved tumor penetration compared to smaller groups like -OH or -CH2OH .

Q & A

Q. How should researchers validate target engagement in kinase inhibition studies?

  • Methodological Answer : Employ:
  • Cellular thermal shift assays (CETSA) to confirm target binding .
  • Western blotting for downstream phosphorylation markers (e.g., ERK1/2 for c-Met inhibition ).
  • Isoform selectivity profiling using kinase panel screens .

Future Research Directions

Q. What emerging applications exist for this compound beyond kinase inhibition?

  • Methodological Answer : Potential applications include:
  • Antibody-drug conjugates (ADCs) targeting AXL in solid tumors .
  • Antimalarial agents targeting Plasmodium kinases (e.g., PfPK6 ).
  • Photodynamic therapy sensitizers due to quinoline’s UV absorbance .

Q. How can computational tools accelerate the development of novel derivatives?

  • Methodological Answer :
  • Virtual screening of substituents via QSAR models .
  • MD simulations to predict metabolic stability (e.g., CYP3A4 interactions ).
  • Fragment-based design to optimize pharmacokinetic properties .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。